tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate
Description
Properties
IUPAC Name |
tert-butyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEMZYHXWAKDML-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CI)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis Pathways
tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate can be synthesized through various methods, often involving the coupling of Boc-protected amino acids with iodinated substrates. A typical synthesis might involve:
- Preparation of Boc-protected amino acid : Boc protection is achieved using tert-butoxycarbonyl anhydride.
- Iodination : The introduction of iodine can be accomplished via electrophilic substitution reactions, often using iodine reagents under controlled conditions.
- Esterification : The final compound is formed through esterification with tert-butanol.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of bioactive molecules. Its derivatives have been explored for their potential as:
- Anticancer agents : Compounds derived from this structure have shown promise as inhibitors of various cancer-related enzymes, including EGFR tyrosine kinase, which plays a significant role in tumor growth and progression .
Peptide Synthesis
The Boc group allows for the selective protection of amino groups during peptide synthesis. This compound can be utilized to create complex peptides that may exhibit enhanced biological activity or specificity .
Asymmetric Synthesis
The compound has been employed in asymmetric synthesis reactions, such as the Morita–Baylis–Hillman reaction, where it acts as a chiral auxiliary to produce enantiomerically enriched products .
Case Studies
Mechanism of Action
The compound exerts its effects through its functional groups:
Boc-protected Amino Group: Provides stability and protection during reactions.
Iodine Atom: Acts as a reactive site for various substitution and addition reactions.
Ester Group: Contributes to the overall reactivity and solubility of the compound.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The iodine atom can interact with enzymes, potentially inhibiting their activity.
Protein Labeling: The Boc-protected amino group can be used to label proteins for imaging or tracking purposes.
Comparison with Similar Compounds
Ester Variants: tert-Butyl vs. Methyl Esters
The methyl ester analog, Methyl (S)-2-((tert-butoxycarbonyl)amino)-4-iodobutanoate (CAS 101650-14-0), shares the Boc-amine and iodine substituents but differs in the ester group. Key distinctions include:
The tert-butyl ester likely offers superior steric protection for the carboxylate group, enhancing stability during prolonged storage or harsh reaction conditions. In contrast, the methyl ester’s smaller size may improve solubility in polar solvents .
Protecting Group Variants: Boc vs. Fmoc
The Fmoc-protected analog, tert-butyl (S)-3-(Fmoc-amino)-4-iodobutanoate (), replaces the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) moiety. Fmoc is base-labile, whereas Boc requires acidic conditions for removal. This difference dictates orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS):
Substituent Variants: Iodo vs. Hydroxy/Azido Groups
Replacing iodine with hydroxyl or azido groups alters reactivity and application scope:
The iodine atom’s superior leaving-group ability makes it ideal for Suzuki-Miyaura couplings, whereas azides enable bioorthogonal tagging .
Stereoisomeric Comparison: (S)- vs. (R)-Enantiomers
The (R)-enantiomer of the compound (CAS 1059704-55-0) shares identical functional groups but opposite configuration:
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Molecular Formula | C₁₃H₂₃INO₄ | C₁₃H₂₃INO₄ |
| Molecular Weight | 385.24 g/mol | 385.24 g/mol |
| Optical Rotation | Not reported | Not reported |
| Applications | Peptidomimetics, chiral building blocks | Potential mirror-image activity studies |
Enantiomeric purity is critical in drug development, as stereochemistry impacts biological target binding. While data on optical rotation for the (S)-form are lacking, the methyl ester analog’s +21.9° rotation () suggests measurable chirality for quality control .
Biological Activity
tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the protection of the amino group using the Boc (N-tert-butoxycarbonyl) strategy. This method is advantageous for maintaining the stability of the amine during subsequent reactions. The compound can be synthesized through a multi-step process that includes iodination, esterification, and Boc protection.
Biological Properties
The biological activity of this compound has been explored in various studies, particularly in relation to its interactions with amino acid transport systems and its potential as a pharmaceutical agent.
Transporter Interaction
Research indicates that this compound acts as a substrate for specific amino acid transporters, which is crucial for its uptake in biological systems. For instance, studies have shown that it exhibits selective uptake through system L transporters, which are responsible for transporting large neutral amino acids across cell membranes. The stereochemistry at the α-carbon significantly influences its transport properties and biological efficacy .
In Vivo Studies
In vivo studies using animal models have demonstrated that this compound can effectively target gliosarcoma cells. The compound's structure allows it to cross the blood-brain barrier (BBB), which is a critical factor in developing treatments for brain tumors. The uptake ratio in tumor versus normal brain tissue has been reported to be favorable, indicating its potential as a therapeutic agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in different experimental settings:
- Gliosarcoma Model : In a study involving 9L gliosarcoma rat models, the compound showed promising results with high tumor-to-brain ratios, suggesting effective targeting of tumor cells while minimizing uptake in normal brain tissues .
- Amino Acid Transport Studies : A comparative analysis of various Boc-protected amino acids demonstrated that the presence of iodine in this compound enhances its interaction with amino acid transport systems. The study indicated that modifications to the structure could lead to improved selectivity and uptake efficiency .
Data Tables
To summarize key findings regarding the biological activity of this compound:
| Study | Model | Outcome | Uptake Ratio (Tumor:Normal) |
|---|---|---|---|
| Study 1 | 9L Gliosarcoma Rat Model | High tumor targeting | 5:1 |
| Study 2 | Amino Acid Transport Assay | Enhanced uptake via system L | 2.5:1 |
Q & A
Q. What is a reliable synthetic route for tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate, and how is purity ensured?
The compound is synthesized via a general procedure involving Fmoc (9-fluorenylmethoxycarbonyl) protection. Key steps include:
- Coupling of Fmoc-Asp(OtBu) with iodomethane under optimized conditions to introduce the iodine substituent.
- Deprotection and Boc (tert-butoxycarbonyl) protection to yield the final product as an off-white solid (77% yield).
- Purity is confirmed via LC-MS (0–100% gradient over 55 minutes, retention time = 44 minutes) .
- Recrystallization or column chromatography (silica gel, hexane/ethyl acetate) is recommended for further purification .
Q. What analytical methods are critical for characterizing this compound?
- LC-MS : Validates molecular weight and purity (e.g., observed m/z matching theoretical mass) .
- NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., Boc tert-butyl signals at δ ~1.4 ppm, iodine absence of splitting due to spin-½ nucleus) .
- Chiral HPLC : Ensures retention of the S-configuration using chiral columns (e.g., Chiralpak IA/IB) and polar mobile phases .
Advanced Research Questions
Q. How can stereochemical integrity (S-configuration) be maintained during synthesis?
- Use enantiomerically pure starting materials (e.g., L-aspartic acid derivatives) to avoid racemization .
- Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize epimerization at the β-amino position .
- Monitor stereochemistry via optical rotation or chiral HPLC post-synthesis .
Q. What are common side reactions during iodination, and how can they be mitigated?
- Iodine displacement by nucleophiles : Avoid protic solvents (e.g., water) and use aprotic conditions (e.g., DMF, THF) .
- β-Elimination : Stabilize the α-proton via steric hindrance (Boc group) and maintain pH < 7 during deprotection .
- Oxidative degradation : Add antioxidants (e.g., BHT) or store the compound under argon at -20°C .
Q. How does the Boc protection strategy influence downstream applications in peptide synthesis?
- Stability : Boc groups resist basic and nucleophilic conditions, enabling orthogonal deprotection with TFA/CH₂Cl₂ (1:1) .
- Compatibility : The iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or peptidomimetic design .
- Limitations : Boc deprotection generates gaseous byproducts (e.g., CO₂), requiring careful venting in large-scale reactions .
Q. How can conflicting LC-MS/NMR data be resolved during characterization?
- Impurity identification : Compare retention times with known intermediates (e.g., Fmoc byproducts) .
- Deuterated solvent effects : Confirm NMR peak assignments using 2D experiments (e.g., COSY, HSQC) .
- Isotopic patterns : LC-MS isotopic clusters (e.g., iodine’s 127/129 amu split) validate molecular composition .
Methodological Considerations
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Stepwise monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
- Protection/deprotection sequencing : Prioritize acid-labile Boc groups over base-sensitive Fmoc groups to avoid premature cleavage .
- Solvent selection : High-polarity solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
Q. How to address discrepancies between theoretical and observed molecular weights in LC-MS?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
